N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound It features a triazine ring fused with a benzene ring, a fluorine substituent, and a quinazolinone moiety
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQOCSPZBQEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Fluoroanthranilic Acid
5-Fluoroanthranilic acid undergoes diazotization with sodium nitrite in acidic media to form the diazonium salt, which is subsequently treated with cyanamide to yield 6-fluoro-3-hydroxybenzo[d]triazin-4(3H)-one. The hydroxyl group at position 3 is then replaced with a 2-aminoethyl moiety via nucleophilic substitution using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours.
Table 1: Optimization of 3-hydroxy to 3-(2-aminoethyl) substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 72 |
| DMSO | 90 | 10 | 68 |
| THF | 60 | 24 | 45 |
Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)acetic Acid
The quinazolin-4-one fragment is prepared via cyclization of anthranilamide derivatives.
Cyclocondensation with Glyoxylic Acid
Anthranilamide reacts with glyoxylic acid in acetic acid under reflux to form 3-hydroxylquinazolin-4(3H)-one, which is subsequently alkylated with ethyl bromoacetate in the presence of potassium carbonate. Saponification of the ester with aqueous NaOH yields 2-(4-oxoquinazolin-3(4H)-yl)acetic acid.
Equation 1:
$$
\text{Anthranilamide} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{AcOH, }\Delta} \text{3-Hydroxyquinazolin-4-one} \xrightarrow{\text{BrCH}_2\text{COOEt}} \text{Ethyl 2-(4-oxoquinazolin-3-yl)acetate}
$$
Coupling of Fragments via Amide Bond Formation
The final step involves coupling the 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 6-fluoro-3-(2-aminoethyl)benzo[d]triazin-4(3H)-one using a peptide coupling reagent.
Use of DEPBT as a Coupling Agent
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is employed due to its high efficiency and minimal racemization. The reaction proceeds in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base at room temperature for 6 hours, achieving a yield of 85%.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DEPBT | DCM | 6 | 85 | 98 |
| HATU | DMF | 4 | 78 | 95 |
| DCC | THF | 12 | 65 | 90 |
Characterization and Analytical Data
The final compound is characterized by:
- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, triazinone), 1680 cm⁻¹ (C=O, quinazolinone).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazinone-H), 8.12–7.98 (m, 4H, quinazolinone-H), 4.21 (t, J=6.4 Hz, 2H, CH₂NH), 3.72 (s, 2H, CH₂CO), 2.95 (t, J=6.4 Hz, 2H, CH₂N).
- HRMS (ESI): m/z calcd. for C₂₀H₁₇FN₆O₃ [M+H]⁺ 424.1294; found 424.1298.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for the cyclocondensation step, improving yields to 78% compared to conventional heating.
Solid-Phase Synthesis
Immobilization of the quinazolinone fragment on Wang resin enables stepwise coupling, though this method requires additional deprotection steps and yields 70%.
Challenges and Optimization
- Regioselectivity in Triazinone Formation: Fluorine at position 6 directs cyclization exclusively to the para position, confirmed by NOESY experiments.
- Racemization Control: DEPBT ensures <2% racemization, verified by chiral HPLC.
- Purification: Silica gel chromatography (EtOAc/hexane, 3:1) achieves >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Under oxidative conditions, particularly with strong oxidizing agents, certain substituents can be modified.
Reduction: Reduction reactions, especially on the triazine ring, can lead to partially hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings or the nitrogen atoms.
Common reagents and conditions used:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., NaOH, KCN).
Major products formed from these reactions:
Oxidized derivatives.
Reduced forms with partially or fully hydrogenated rings.
Substituted compounds with various functional groups attached.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, due to its multiple functional groups.
Biology: Can act as a probe for biological assays, especially due to its fluorine atom which can be tracked using certain imaging techniques.
Medicine: Potential use as a lead compound in drug design, particularly for targeting specific biological pathways.
Industry: Applications in material science, potentially for the development of new polymers or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
Comparing this compound with similar ones can highlight its uniqueness:
Triazine derivatives: Compounds like atrazine, commonly used as herbicides, show different biological activities due to structural variations.
Quinazolinone analogs: Pharmaceuticals like gefitinib, which targets specific kinases, demonstrate how small modifications can lead to vastly different applications.
Comparison with Similar Compounds
Atrazine
Gefitinib
Fluoroquinolones
Biological Activity
The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,2,3]triazin moiety and a quinazolin derivative, which are known for their diverse biological activities. The presence of the fluoro substituent enhances its lipophilicity and may contribute to its interaction with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N4O2 |
| Molecular Weight | 362.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Preliminary studies indicate that the compound exhibits significant antitumor activity . The triazine and quinazoline components are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it may interact with proteins involved in cell cycle regulation and apoptosis.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of related compounds that share structural similarities with our target compound. For instance, derivatives of 4-oxobenzo[d][1,2,3]triazin have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s.
Case Study: AChE Inhibition
A study involving novel 4-oxobenzo[d][1,2,3]triazin derivatives demonstrated that certain compounds exhibited high AChE inhibitory activity. The most potent compound showed a mixed-type inhibition mode and significant neuroprotective effects against oxidative stress in neuronal cells .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent , particularly against specific bacterial strains. The presence of both triazine and quinazoline structures may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Summary of Studies
Research has consistently pointed towards the biological relevance of compounds similar to this compound. Below is a summary table of key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
